molecular formula C6H11ClO5 B1204250 (2S,3S,4S,5S)-6-Chloro-2,3,4,5-tetrahydroxyhexanal CAS No. 4990-81-2

(2S,3S,4S,5S)-6-Chloro-2,3,4,5-tetrahydroxyhexanal

Cat. No. B1204250
CAS RN: 4990-81-2
M. Wt: 198.6 g/mol
InChI Key: ZHVNVPHMOCWHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,4S,5S)-6-Chloro-2,3,4,5-tetrahydroxyhexanal (CTH) is an important organic compound that has been studied for its various properties and applications. CTH is a chiral molecule, meaning it has two different forms, depending on the orientation of the hydroxyl groups. This molecule has been studied for its potential use in drug synthesis, as an intermediate in organic synthesis, and for its biochemical and physiological effects.

Scientific Research Applications

  • Solubility in Ethanol-Water Solutions : The solubility of similar saccharides, including (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal (xylose) and other related compounds in ethanol-water mixtures, was studied. This research is important for understanding the solubility behavior of such saccharides in different solvent systems (Gong, Wang, Zhang, & Qu, 2012).

  • Synthesis and Characterisation in Phthalocyanine Derivatives : A study on the synthesis, characterization, and the photophysical and photochemical properties of novel phthalocyanine derivatives, including peripherally tetra-(5-chloro-2-(2,4-dichlorophenoxy)phenol) substituted metal-free phthalocyanines, provides insight into potential applications in photodynamic therapy (PDT) (Demirbaş et al., 2017).

  • Plant Growth-Regulating Substances : A study on the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, which are structurally similar, investigated their impact on plant growth. This research helps to understand the growth-promoting activity related to the position of substituents in aromatic rings (Pybus, Smith, Wain, & Wightman, 1959).

  • Biosynthesis of Key Intermediates for Medicinal Compounds : A study on the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase, a key intermediate for the synthesis of atorvastatin and rosuvastatin, demonstrates the potential of biosynthetic approaches in pharmaceutical production (Liu et al., 2018).

  • Anti-Inflammatory Properties : Research on new tetrahydro-2-(2-phenylethyl)chromones, including compounds with similar structural features like (5S, 6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-[2-(4'-methoxyphenylethyl)]-5,6,7,8-tetrahydrochromone, indicates their potential anti-inflammatory properties and applications in medical research (Yu et al., 2020).

properties

IUPAC Name

(2S,3S,4S,5S)-6-chloro-2,3,4,5-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVNVPHMOCWHHO-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5S)-6-Chloro-2,3,4,5-tetrahydroxyhexanal
Reactant of Route 2
(2S,3S,4S,5S)-6-Chloro-2,3,4,5-tetrahydroxyhexanal
Reactant of Route 3
(2S,3S,4S,5S)-6-Chloro-2,3,4,5-tetrahydroxyhexanal
Reactant of Route 4
(2S,3S,4S,5S)-6-Chloro-2,3,4,5-tetrahydroxyhexanal
Reactant of Route 5
(2S,3S,4S,5S)-6-Chloro-2,3,4,5-tetrahydroxyhexanal
Reactant of Route 6
(2S,3S,4S,5S)-6-Chloro-2,3,4,5-tetrahydroxyhexanal

Q & A

Q1: How does 6-chloro-6-deoxymannose exert its antifertility effects in male rats?

A1: Research suggests that 6-chloro-6-deoxymannose, like other 6-chloro-6-deoxysugars, primarily targets sperm cells by inhibiting glucose metabolism. [, ] This disruption of energy production renders spermatozoa infertile. [] Interestingly, the antifertility effect is observed at lower doses than the neurotoxic effects observed in mice, suggesting different metabolic pathways might be responsible for each effect. []

Q2: What is the mechanism behind 6-chloro-6-deoxymannose's inhibition of glucose metabolism?

A2: Studies indicate that 6-chloro-6-deoxymannose affects specific steps in the glycolytic pathway within sperm cells. Specifically, it appears to inhibit either the enzyme triose phosphate isomerase or glyceraldehyde 3-phosphate dehydrogenase. [] This inhibition leads to an accumulation of glucose 6-phosphate and triose phosphate, effectively disrupting the normal flow of energy production. []

Q3: Does 6-chloro-6-deoxymannose interact with the blood-brain barrier?

A3: Yes, research shows that 6-chloro-6-deoxymannose can inhibit D-glucose transport across the blood-brain barrier. [] This suggests that it can cross the barrier, potentially impacting brain glucose metabolism. The inhibition mechanism likely involves interaction with a hydrophobic site on the glucose transport protein near the 6-position of the glucose molecule. []

Q4: Are there any potential therapeutic applications for 6-chloro-6-deoxymannose derivatives?

A4: Research has explored the use of modified sugar nucleotides derived from 6-chloro-6-deoxymannose, such as GDP-6-chloro-6-deoxy-ᴅ-mannose, as potential inhibitors of GDP-mannose dehydrogenase (GMD). [] GMD is a key enzyme involved in the biosynthesis of alginate, a polysaccharide produced by Pseudomonas aeruginosa, a bacterium implicated in cystic fibrosis lung infections. Inhibiting GMD could potentially disrupt alginate production and offer therapeutic benefits for cystic fibrosis patients. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.